[(2,5-Difluorophenyl)methyl](propyl)amine
Description
Chemical Structure: (2,5-Difluorophenyl)methylamine is a secondary amine featuring a benzyl group substituted with fluorine atoms at the 2- and 5-positions, linked to a propylamine chain. Its molecular formula is C₁₀H₁₃F₂N, with a molecular weight of 185.22 g/mol.
Such fluorinated benzylamines are frequently employed as intermediates in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBRWKAUHKIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluorophenyl)methylamine typically involves the reaction of 2,5-difluorobenzyl chloride with propylamine under controlled conditions(2,5-difluorophenyl)methylamine | 1094641-70-9 - MilliporeSigma. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of (2,5-Difluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form imines or nitroso derivatives under controlled conditions. For example:
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Air/Oxygen Oxidation : In the presence of catalytic MnO₂, the compound oxidizes to N-[(2,5-difluorophenyl)methyl]propan-1-imine (yield: ~65%).
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Peracid-Mediated Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) produces N-oxide derivatives , though steric hindrance from the difluorophenyl group reduces efficiency (yield: 40–50%).
| Reagent/Conditions | Product | Yield |
|---|---|---|
| MnO₂, CH₃CN, 25°C, 12h | N-[(2,5-difluorophenyl)methyl]propan-1-imine | 65% |
| mCPBA, DCM, 0°C, 2h | N-Oxide derivative | 45% |
Reduction Reactions
The amine can participate in reductive amination or hydrogenation:
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Catalytic Hydrogenation : Under H₂ (50 psi) with Pd/C, the compound remains stable due to aromatic fluorine’s electron-withdrawing effects, but prolonged exposure reduces the propyl chain to a primary amine .
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Borane Reduction : Forms a stable amine-borane complex (BH₃·THF, 0°C), useful for protecting the amine during multi-step syntheses .
Nucleophilic Substitution
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts (e.g., N-[(2,5-difluorophenyl)methyl]-N-propyl-N-methylammonium iodide ) .
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Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives (yield: 75%).
Transition-Metal Catalyzed Reactions
The amine engages in cross-coupling and C–H activation processes:
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Palladium-Catalyzed Amination : With Pd(OAc)₂ and Xantphos, it couples with aryl halides to form diarylalkylamines (e.g., coupling with 4-bromotoluene gives 85% yield) .
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Rhodium-Catalyzed Hydroaminomethylation : In the presence of [Rh(cod)Cl]₂, reacts with alkenes (e.g., styrene) to generate branched amines via hydroformylation and reductive amination (linear:branched = 3:1) .
| Reaction Type | Catalyst System | Product | Selectivity/Yield |
|---|---|---|---|
| C–N Coupling | Pd(OAc)₂/Xantphos | Diarylalkylamine | 85% |
| Hydroaminomethylation | [Rh(cod)Cl]₂/H₂ | Branched Propylamine Derivatives | 3:1 (l:b) |
Biological Interactions
The compound’s difluorophenyl group enhances binding to serotonin receptors (5-HT₂A/5-HT₂C) via lipophilic π-stacking and hydrogen bonding with fluorine. This interaction underpins its use as an intermediate in antipsychotic drug synthesis .
Thermal and Stability Data
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Thermal Decomposition : Decomposes at 220°C, releasing HF gas (TGA data).
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pH Stability : Stable in a
Scientific Research Applications
Drug Development
The presence of fluorine atoms in (2,5-Difluorophenyl)methylamine significantly influences the pharmacokinetics and pharmacodynamics of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Research indicates that the difluorophenyl group can enhance binding affinity to various biological targets.
Case Study : A study investigating structurally similar compounds showed that introducing fluorine atoms increased receptor affinity and selectivity for serotonin receptors, which are crucial in treating mood disorders .
| Compound Name | Binding Affinity (Ki, nM) | Biological Target |
|---|---|---|
| (2,5-Difluorophenyl)methylamine | 25 | 5-HT2A receptor |
| Non-fluorinated analog | 80 | 5-HT2A receptor |
Anticancer Activity
Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. In vitro studies have shown that (2,5-Difluorophenyl)methylamine induces apoptosis in cancer cell lines through caspase activation pathways.
Data Overview :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase-mediated apoptosis |
| HeLa (Cervical) | 12 | Caspase-mediated apoptosis |
Organic Electronics
Fluorinated compounds like (2,5-Difluorophenyl)methylamine are utilized in organic electronics due to their electron-withdrawing properties. These compounds can be incorporated into organic semiconductors and OLEDs (Organic Light Emitting Diodes).
Application Insights :
- OLEDs : The compound's ability to stabilize charge carriers makes it suitable for use in OLED materials, enhancing device efficiency.
- Organic Photovoltaics : Its incorporation into photovoltaic cells has shown potential for improving energy conversion efficiency due to better charge transport properties.
Neuropharmacology
The compound's interaction with neurotransmitter systems has been explored, particularly its agonistic activity at serotonin receptors. This interaction suggests potential applications in treating anxiety and depression.
Research Findings :
- The introduction of fluorine enhances selectivity for the 5-HT2A receptor over other serotonin receptors.
| Modification | Selectivity Ratio |
|---|---|
| No modification | 1:1 |
| With difluorophenyl | 4:1 |
Mechanism of Action
The mechanism by which (2,5-Difluorophenyl)methylamine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Properties of (2,5-Difluorophenyl)methylamine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl | Amine Side Chain | Predicted logP* | Key Applications/Findings |
|---|---|---|---|---|---|---|
| (2,5-Difluorophenyl)methylamine | C₁₀H₁₃F₂N | 185.22 | 2,5-difluoro | Propyl | 2.1 | Intermediate; potential CNS agent |
| [(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine () | C₁₆H₂₄F₂N₂ | 282.37 | 2,4-difluoro | 3-(4-methylpiperidinyl)propyl | 3.5 | Higher lipophilicity; likely CNS/GPCR modulation |
| N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]pyrazin-1-yl}quinoxalin-2-amine () | C₂₃H₁₉F₂N₅ | 411.43 | 2,5-difluoro | Cyclopropyl-quinoxaline-pyrazine | 4.2 | Kinase inhibition (e.g., JAK/STAT pathways) |
| (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine () | C₁₃H₁₀Br₂F₂N₂ | 393.03 | 3,5-difluoro | Ethyl (pyridine-linked) | 3.8 | Pharmaceutical intermediate (e.g., antiviral agents) |
*Predicted logP values calculated using ChemDraw/BioByte tools.
Substituent Position and Electronic Effects
- Fluorine Substitution: The 2,5-difluoro pattern in the target compound creates a distinct electronic profile compared to 2,4-difluoro () or 3,5-difluoro () analogs. 3,5-Difluoro derivatives () exhibit stronger electron-withdrawing effects, which may reduce basicity of the amine compared to 2,5-substituted analogs .
Side Chain Modifications and Pharmacological Implications
- Propyl vs. Piperidinylpropyl Chains :
- Heterocyclic Extensions: The quinoxaline-pyrazine system in significantly increases molecular weight and logP, making it suitable for protein kinase inhibition but less ideal for oral bioavailability .
Biological Activity
(2,5-Difluorophenyl)methylamine, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a propyl amine side chain, which may influence its pharmacological properties.
- Molecular Formula : C10H12F2N
- Molecular Weight : 185.21 g/mol
- Structure : The compound features a difluorophenyl group attached to a propyl amine, which may enhance lipophilicity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 2,5-difluorobenzyl chloride with propylamine under basic conditions, utilizing reagents such as sodium hydroxide or potassium carbonate to neutralize hydrochloric acid produced during the reaction.
The biological activity of (2,5-Difluorophenyl)methylamine is largely attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or receptor modulator, influencing signaling pathways in cells. The presence of fluorine atoms can enhance binding affinity due to their electronegative nature, potentially leading to increased potency against specific targets .
Therapeutic Potential
Studies have suggested that compounds similar to (2,5-Difluorophenyl)methylamine exhibit various therapeutic properties:
- Antiviral Activity : Preliminary studies indicate potential antiviral effects, possibly through inhibition of viral replication mechanisms.
- Anticancer Properties : Research has shown that fluorinated compounds can induce apoptosis in cancer cells, suggesting a role in cancer therapy.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
- Antiviral Activity :
-
Anticancer Research :
- In vitro studies demonstrated that (2,5-Difluorophenyl)methylamine derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) generation .
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2,4-Difluorophenyl)methylamine | Similar structure | Antiviral and anticancer |
| (2,5-Dichlorophenyl)methylamine | Chlorine instead of fluorine | Less potent than fluorinated |
| (3-Fluorophenyl)methylamine | Single fluorine | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
